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Introduction
Density gradient centrifugation is a fundamental technique for the separation of cells,

subcellular organelles, and viruses based on their buoyant density. Percoll, a colloidal silica-

based medium, is widely used for this purpose due to its low osmolality, low viscosity, and

ability to form self-generating gradients. This document provides detailed application notes and

protocols for creating and utilizing continuous Percoll gradients for the effective separation of

various cell populations.

Continuous gradients, where the density of the medium changes smoothly from top to bottom,

are particularly advantageous for separating cells with overlapping density ranges, allowing for

finer resolution and higher purity of the isolated fractions. These gradients can be pre-formed

or, more conveniently, formed in situ by subjecting a uniform Percoll solution to centrifugation.

Principle of Separation
The separation of cells on a continuous Percoll gradient is based on the principle of isopycnic

centrifugation. When a heterogeneous cell suspension is layered on top of or mixed with a

Percoll gradient and subjected to centrifugal force, each cell type will migrate through the

gradient until it reaches a point where its buoyant density equals the density of the surrounding

medium. At this "isopycnic" point, the net force on the cell becomes zero, and it forms a distinct
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band. This allows for the separation of different cell populations into discrete layers within the

centrifuge tube.

Key Considerations and Best Practices
Osmolality: Percoll as supplied is not isotonic. It is crucial to adjust the osmolality of the

Percoll solution to be isotonic with the cells being separated (typically ~280-300 mOsm/kg

for mammalian cells) to prevent cell shrinkage or swelling, which can alter their buoyant

density.[1] This is achieved by adding a 10x concentrated balanced salt solution or culture

medium.

Temperature: The temperature at which the gradient is formed and the centrifugation is

performed can affect the viscosity of the Percoll and the viability of the cells. Most cell

separations are carried out at 4°C or room temperature.

Centrifugation: The g-force and duration of centrifugation are critical parameters that

determine the shape of the continuous gradient. Higher g-forces and longer centrifugation

times result in steeper gradients. For cell separation, a two-step centrifugation process is

often employed: a high-speed spin to pre-form the gradient, followed by a lower-speed spin

to band the cells.

Cell Loading: The concentration of cells in the sample and the volume of the cell suspension

layered onto the gradient can impact the resolution of the separation. Overloading the

gradient can lead to poor separation and cross-contamination of cell fractions.

Gradient Monitoring: The use of colored Density Marker Beads is a convenient way to

visualize the density profile of the gradient and to determine the buoyant density of the

separated cell bands.[2]

Data Presentation: Percoll Gradient Parameters for
Cell Separation
The following table summarizes typical experimental parameters for the separation of various

cell types using continuous Percoll gradients. Note that these are starting points, and

optimization may be required for specific applications and cell types.
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Cell Type

Starting
Percoll
Density
(g/mL)

Centrifug
ation for
Gradient
Formatio
n

Centrifug
ation for
Cell
Separatio
n

Expected
Buoyant
Density
(g/mL)

Purity Viability

Lymphocyt

es

(Human)

1.077
20,000 x g

for 15 min

800 x g for

15 min

1.067 -

1.077
>98%[3] >95%[3]

Monocytes

(Human)
1.077

20,000 x g

for 15 min

800 x g for

15 min

1.056 -

1.067

~78-90%

[3][4]
>95%[3]

Granulocyt

es

(Human)

1.080 -

1.090

600 x g for

20 min (in

situ)

600 x g for

20 min

1.075 -

1.090
~97%[5] High

Erythrocyte

s (Human)
1.090

400 x g for

30 min (in

situ)

400 x g for

30 min
>1.100 High High

Hepatocyte

s (Human)
1.065

35,000 x g

for 15 min

400 x g for

15-20 min

~1.060 -

1.080
Variable

>85% (can

increase

viability of

initial low-

viability

preps)[6]

Metastasizi

ng Tumor

Cells

Variable

(e.g., 1.060

for a

mouse T-

cell

lymphoma)

Isopycnic

centrifugati

on

Isopycnic

centrifugati

on

1.060 ±

0.010
High High

Mononucle

ar Cells

(from

blood)

1.077

400 x g for

30 min (in

situ)

400 x g for

30 min
~1.070 High >90%
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Experimental Protocols
Protocol 1: Preparation of Stock Isotonic Percoll (SIP)
This protocol describes the preparation of a stock solution of Percoll that is isotonic for

mammalian cells.

Materials:

Percoll (undiluted)

10x concentrated Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution

(HBSS)

Sterile, conical centrifuge tubes (15 mL and 50 mL)

Sterile pipettes

Procedure:

In a sterile container, aseptically combine 9 parts of undiluted Percoll with 1 part of 10x PBS

or HBSS. For example, to prepare 10 mL of SIP, mix 9 mL of Percoll with 1 mL of 10x PBS.

Mix the solution thoroughly by gentle inversion. Avoid vigorous vortexing to prevent the

introduction of air bubbles.

This solution is now referred to as 100% Stock Isotonic Percoll (SIP) and can be used to

prepare working solutions of different densities.

Store the SIP solution at 4°C.

Protocol 2: Creation of a Continuous Percoll Gradient by
Centrifugation
This protocol details the method for forming a continuous density gradient from a single Percoll
solution using high-speed centrifugation.

Materials:
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Stock Isotonic Percoll (SIP)

Isotonic buffer (e.g., 1x PBS or culture medium)

High-speed centrifuge with a fixed-angle rotor

Polycarbonate or polypropylene centrifuge tubes compatible with the rotor

Procedure:

Prepare a working solution of Percoll at the desired starting density by diluting the SIP with

an isotonic buffer. For example, to prepare a 40% Percoll solution (approximate density of

1.05 g/mL), mix 4 parts of SIP with 6 parts of isotonic buffer.

Fill the centrifuge tubes with the Percoll working solution, leaving sufficient space for the cell

sample.

Place the tubes in the fixed-angle rotor. Ensure the tubes are balanced.

Centrifuge at a high speed (e.g., 20,000 - 30,000 x g) for 15-30 minutes at the desired

temperature (typically 4°C or 20°C). The exact parameters will determine the shape of the

gradient and should be optimized for the specific application.

After centrifugation, a continuous density gradient will be formed in the tube. The gradient is

now ready for cell loading.

Protocol 3: Cell Separation on a Pre-formed Continuous
Percoll Gradient
This protocol describes the separation of a cell suspension on a pre-formed continuous

gradient.

Materials:

Pre-formed continuous Percoll gradient (from Protocol 2)

Cell suspension in an isotonic buffer
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Low-speed centrifuge with a swinging-bucket rotor

Sterile pipettes

Procedure:

Prepare a single-cell suspension from your tissue or cell culture of interest. Ensure the cells

are washed and resuspended in an isotonic buffer.

Carefully layer the cell suspension on top of the pre-formed Percoll gradient. It is critical to

do this slowly and gently to avoid disturbing the gradient.

Balance the centrifuge tubes and place them in a swinging-bucket rotor.

Centrifuge at a low speed (e.g., 400-800 x g) for 15-30 minutes at the desired temperature.

After centrifugation, distinct bands of cells will be visible at their respective isopycnic points.

Carefully aspirate each cell band using a sterile pipette or fractionate the gradient from the

top or bottom.

Wash the collected cells with an excess of isotonic buffer to remove the Percoll. This is

typically done by centrifuging the cell suspension at a low speed (e.g., 200-300 x g) for 5-10

minutes and resuspending the cell pellet in fresh buffer. Repeat the wash step 1-2 times.

The purified cell populations are now ready for downstream applications.

Visualizations
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Caption: Experimental workflow for cell separation using a continuous Percoll gradient.
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Centrifugation
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Caption: Cell separation in a continuous Percoll gradient before and after centrifugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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